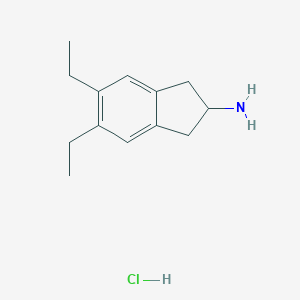

5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVIYWYFBOQKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)N)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437042 | |

| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312753-53-0 | |

| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, based on publicly available data.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or powder.[4] A compilation of its known physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 312753-53-0 | [2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₃H₂₀ClN | [3][4][8][9][10] |

| Molecular Weight | 225.76 g/mol | [5][7][9] |

| Appearance | White to off-white solid/powder | [4][13] |

| Melting Point | >250 °C | [6][13] |

| Boiling Point | 285.2 °C at 760 mmHg | [6] |

| Flash Point | 127.6 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol; Highly soluble in water | [5][6][13][14] |

| Purity (Typical) | ≥98% - 99.94% (HPLC) | [8][10] |

| Storage | Sealed in a dry place at room temperature or refrigerated (2-8°C) | [5][6][8][13] |

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and the pKa value for this compound are not widely available in the public domain. Commercial suppliers may provide this information upon request with a purchase.

Synthesis

The synthesis of this compound is described in several patents, often starting from 2-indanol or ethylbenzene.[1][15] The following diagram illustrates a common synthetic pathway.

Experimental Protocol Example

While detailed, step-by-step laboratory protocols are not readily published, a representative synthesis method is outlined in various sources.[2][13] One common method involves the following key steps:

-

Hydrogenation: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione is hydrogenated in a mixture of acetic acid and concentrated sulfuric acid using a Palladium on carbon (Pd/C) catalyst.[2][13]

-

Work-up: The catalyst is removed by filtration. The pH of the filtrate is adjusted to 10 with a base (e.g., 4M NaOH), followed by extraction with an organic solvent like chloroform.[2][13]

-

Drying and Concentration: The organic phase is dried with a drying agent such as magnesium sulfate and then concentrated under vacuum.[2][13]

-

Salt Formation: The resulting residue is redissolved in a minimal amount of a solvent like ether, and then treated with HCl-saturated ether to precipitate the hydrochloride salt.[2][13]

-

Isolation: The white precipitate of this compound is isolated by filtration and dried.[2][13]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Indacaterol.[1][3][8] Indacaterol is a potent and long-acting β2-adrenergic receptor agonist.

References

- 1. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 2. This compound | 312753-53-0 [chemicalbook.com]

- 3. This compound - Jinan Million Pharmaceutical Co., Ltd [millionpharm.com]

- 4. 99.0% purity 1H-Inden-2-amine,5,6-diethyl-2,3-dihydro-, hydrochloride CAS312753-53-0, CasNo.312753-53-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound | 312753-53-0 | FD76901 [biosynth.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. chemscene.com [chemscene.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound;Cas No.312753-53-0 [cherrypharmatech.com]

- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride and its Pharmacologically Active Derivative, Indacaterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pharmacological profile of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, identifying it as a crucial intermediate in the synthesis of Indacaterol, an ultra-long-acting β2-adrenergic agonist. The primary focus of this document is the comprehensive mechanism of action of Indacaterol, the therapeutically active compound. This guide provides a detailed overview of its molecular interactions, signaling pathways, and physiological effects. Quantitative data on receptor binding and functional potency are presented, alongside detailed protocols for key experimental assays. Visual diagrams generated using the DOT language are included to illustrate the signaling cascade and the synthetic pathway.

Introduction: The Role of this compound

This compound serves as a key building block in the chemical synthesis of Indacaterol, a potent and selective β2-adrenergic receptor agonist.[1][2] As a synthetic intermediate, it does not possess inherent pharmacological activity relevant to its end-product's therapeutic use. Its significance lies in its chemical structure, which is essential for the construction of the final active pharmaceutical ingredient, Indacaterol. The subsequent sections of this guide will, therefore, focus on the mechanism of action of Indacaterol.

Indacaterol is indicated for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[3][4] Its clinical efficacy is derived from its ability to induce prolonged bronchodilation.

Mechanism of Action of Indacaterol

Indacaterol is a selective β2-adrenergic receptor agonist.[5] Its therapeutic effect is mediated through its interaction with β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.

Molecular Interaction and Signaling Pathway

Upon inhalation, Indacaterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the receptor, which is a G-protein coupled receptor (GPCR). The activated receptor, in turn, stimulates the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][6]

The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of the bronchial smooth muscle. The physiological consequence of this is bronchodilation, which alleviates the airflow obstruction characteristic of COPD.[6]

Quantitative Pharmacological Data

The selectivity and potency of Indacaterol have been characterized in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Indacaterol at Human Adrenergic Receptors

| Receptor Subtype | pKi |

| β1-Adrenoceptor | 7.36 |

| β2-Adrenoceptor | 5.48 |

Data from Selleck Chemicals.[7][8]

Table 2: Functional Potency and Intrinsic Activity of (S)-Indacaterol at Human β-Adrenergic Receptor Subtypes

| Receptor Subtype | pEC50 | Intrinsic Activity (% of Isoprenaline's max effect) | Selectivity for β2 over β1 | Selectivity for β2 over β3 |

| β1 | 6.60 ± 0.24 | 16 ± 2% | 28-fold | - |

| β2 | 8.06 ± 0.02 | 73 ± 1% | - | - |

| β3 | 6.72 ± 0.12 | 113 ± 5% | - | 22-fold |

Adapted from Battram et al. (2006).[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like Indacaterol.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of Indacaterol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

-

Unlabeled competitor (Indacaterol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Propranolol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Indacaterol.

-

Component Addition: Add the assay buffer, radioligand at a concentration near its Kd, and either vehicle, non-specific control, or varying concentrations of Indacaterol to the appropriate wells.

-

Initiation: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Indacaterol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the half-maximal effective concentration (EC50) and intrinsic activity of Indacaterol at β2-adrenergic receptors.

Materials:

-

Whole cells stably expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Test compound (Indacaterol) at various concentrations.

-

Reference agonist (e.g., Isoprenaline).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

-

Cell Plating: Seed cells in a microplate and allow them to attach overnight.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor in a suitable buffer.

-

Agonist Stimulation: Add varying concentrations of Indacaterol or the reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values for Indacaterol. The intrinsic activity is often expressed as a percentage of the maximal effect of the full agonist, Isoprenaline.

Synthesis of Indacaterol

The synthesis of Indacaterol involves a multi-step process where this compound is a key intermediate. The following diagram illustrates a representative synthetic route.

References

- 1. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]

- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 3. youtube.com [youtube.com]

- 4. Indacaterol - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Characterization of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as Indacaterol.[1][2][3] Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents expected data based on its chemical structure and publicly available information for analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining such data.

Compound Overview

-

Compound Name: this compound

-

CAS Number: 312753-53-0[2]

-

Molecular Formula: C₁₃H₂₀ClN[2]

-

Molecular Weight: 225.76 g/mol [2]

-

Appearance: Typically a white to off-white powder.[3]

-

Purity: Commercially available with purity ≥98.0%.[3]

-

Primary Use: An organic synthesis intermediate, notably in the preparation of the bronchodilator Indacaterol.[1][2]

Predicted Spectroscopic Data

While specific datasets for this compound are not publicly available, the following tables summarize the expected spectroscopic characteristics based on its structure and data from similar 2-aminoindane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | s | 2H | Ar-H |

| ~3.5-3.7 | m | 1H | CH -NH₃⁺ |

| ~2.8-3.2 | m | 4H | Ar-CH ₂ |

| ~2.6 | q | 4H | -CH ₂-CH₃ |

| ~1.2 | t | 6H | -CH₂-CH ₃ |

| ~8.0-9.0 | br s | 3H | -NH ₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Aromatic C (quaternary) |

| ~125-130 | Aromatic C H |

| ~50-55 | C H-NH₃⁺ |

| ~30-35 | Ar-C H₂ |

| ~25 | -C H₂-CH₃ |

| ~15 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800-3100 | Strong, Broad | N-H stretch (amine salt) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1465 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 190.1596 | [M-Cl]⁺ (free base) |

| 173.1334 | [M-Cl-NH₃]⁺ |

| 161.1334 | [M-Cl-C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often suitable for amine hydrochlorides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion (m/z 190.16 for the free base).

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram outlines the logical flow of experiments for the complete spectroscopic characterization of the title compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Role as an Intermediate in Indacaterol Synthesis

This diagram illustrates the position of this compound as a key intermediate in a known synthetic route to the drug Indacaterol.

Caption: Synthetic pathway from intermediate to the final active pharmaceutical ingredient (API).

References

Technical Guide: Physicochemical Properties of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, with CAS number 312753-53-0, is a critical intermediate in the synthesis of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] A thorough understanding of its physicochemical properties, particularly its solubility profile, is essential for process optimization, formulation development, and quality control. This technical guide provides a consolidated overview of the available data on the solubility and other key characteristics of this compound. While quantitative solubility data is not extensively published, this document outlines its qualitative solubility and provides a detailed experimental protocol for its precise determination.

Physicochemical Properties

This compound is a white solid powder.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 312753-53-0 | [5][6] |

| Molecular Formula | C₁₃H₂₀ClN | [5][6] |

| Molecular Weight | 225.76 g/mol | [5][6] |

| Appearance | White powder | [3][4] |

| Melting Point | >250 °C | [3][7] |

| Boiling Point | 285.2 °C at 760 mmHg | [3][7] |

| Storage | Room Temperature, Sealed in Dry Conditions | [5][7] |

Solubility Profile

| Solvent | Qualitative Solubility | Source |

| Water | Highly Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7][9] |

| Methanol | Slightly Soluble | [7][9] |

Experimental Protocol for Equilibrium Solubility Determination

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. The following protocol is a generalized procedure that can be adapted for this compound.

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, DMSO, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

4.2 Procedure

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation may be required.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L. For pH-dependent studies, the final pH of the saturated solution must be measured and reported.

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis Pathway Overview

This compound is synthesized as a key intermediate for Indacaterol. One documented synthesis route involves the hydrogenation of 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione in the presence of a Palladium on carbon (Pd/C) catalyst. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Simplified Synthesis Pathway.

Application in Drug Development

The primary documented use of this compound is as a precursor in the multi-step synthesis of Indacaterol.[1] The purity and handling characteristics of this intermediate, which are directly related to its physicochemical properties like solubility, are paramount for ensuring the efficiency of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative profile indicates high solubility in water and slight solubility in common organic solvents like DMSO and methanol. For drug development professionals requiring precise data, the standardized experimental protocol provided in this guide serves as a robust starting point. A comprehensive understanding of the properties of this key intermediate is fundamental to the successful and efficient synthesis of Indacaterol.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS 312753-53-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN116239474B - Preparation method of indacaterol intermediate 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 8. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 9. This compound | 312753-53-0 [chemicalbook.com]

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS No: 312753-53-0). The information is compiled for professionals in research, development, and manufacturing who handle this compound.

Chemical and Physical Properties

This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, notably Indacaterol, a long-acting beta-adrenoceptor agonist.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 312753-53-0 | [3] |

| Molecular Formula | C₁₃H₂₀ClN | [3][4] |

| Molecular Weight | 225.76 g/mol | [3][4][5][6] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [3] |

| Melting Point | >250 °C | [2] |

| Boiling Point | 285.2 °C at 760 mmHg | [2] |

| Flash Point | 127.6 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | Room temperature, or 2°C - 8°C for long-term storage | [5][7] |

Hazard Identification and Safety Information

This compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting. The GHS hazard classifications are summarized below.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

A logical workflow for handling this hazardous chemical is presented in the diagram below.

Caption: GHS Hazard Communication Workflow for Safe Handling.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[8]

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of personnel.

| Aspect | Recommendations |

| Handling | Use only in a chemical fume hood.[8] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated at 2-8°C.[5][7] |

| Disposal | Dispose of as special waste by a licensed disposal company, in accordance with local, state, and federal regulations.[8] |

Experimental Protocols

While specific experimental toxicology reports for this compound are not publicly available, a general protocol for an acute oral toxicity study (as per OECD Guideline 423) would be as follows. This is a representative methodology and has not been conducted specifically for this compound in the available literature.

Objective: To determine the acute oral toxicity of this compound.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal determines the dose for the next animal.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Observations are made frequently on the day of dosing and at least once daily thereafter.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

The workflow for such an experimental protocol is illustrated below.

Caption: Workflow for an Acute Oral Toxicity Study.

Stability and Reactivity

| Aspect | Details |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and sparks.[8] |

| Incompatible Materials | Oxidizing agents.[8] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen chloride gas. |

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Material Safety Data Sheet provided by the manufacturer. Always consult the original MSDS before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 312753-53-0 | FD76901 [biosynth.com]

- 6. This compound | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. canbipharma.com [canbipharma.com]

A Comprehensive Technical Review of Indacaterol Intermediate 1: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of a pivotal intermediate in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist. For the purpose of this document, "Indacaterol Intermediate 1" will refer to (R)-8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one , also known as O-Benzyl Indacaterol. This intermediate is the direct precursor to the active pharmaceutical ingredient (API), undergoing debenzylation in the final synthetic step. This guide will detail its synthesis, purification, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Synthesis of Indacaterol Intermediate 1 (O-Benzyl Indacaterol)

The synthesis of O-Benzyl Indacaterol is a critical step in the overall manufacturing process of Indacaterol. The most common route involves the coupling of a protected quinolinone moiety with the key amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. Several variations of this synthesis have been reported in the literature, often focusing on improving yield, purity, and scalability while minimizing the formation of regioisomers and other impurities.

A prevalent synthetic strategy involves the reaction of a protected bromohydrin, 8-(phenylmethoxy)-5-((R)-2-bromo-1-hydroxy-ethyl)-(1H)-quinolin-2-one, with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. The hydroxyl group of the bromohydrin may be further protected (e.g., as a 1-(n-butoxy)-ethyl ether) to prevent side reactions. The resulting protected O-Benzyl Indacaterol is then deprotected to yield the desired intermediate.

Alternatively, the synthesis can proceed through an epoxide intermediate, 8-(benzyloxy)-5-((R)-oxiranyl)-(1H)-quinolin-2-one, which undergoes ring-opening upon reaction with the indane amine. However, this method can lead to the formation of regioisomeric impurities and requires careful control of reaction conditions to ensure high selectivity.

The diagram below illustrates a common synthetic pathway to O-Benzyl Indacaterol.

Quantitative Data on Synthesis and Purification

The purification of O-Benzyl Indacaterol is often achieved through the formation of acid addition salts, which allows for effective removal of impurities via crystallization. The free base can then be liberated prior to the final debenzylation step. The following tables summarize reported yields and purity data for various salt forms of O-Benzyl Indacaterol.

| Salt Form | Starting Material | Reagents | Solvent | Yield | Purity (by HPLC) | Reference |

| Benzoate | O-Benzyl Indacaterol (crude) | Benzoic acid | Isopropyl alcohol | 59% | > 99% | [1] |

| Tartrate | O-Benzyl Indacaterol (crude) | L-Tartaric acid | Ethyl acetate | 68% | > 95% | [1] |

| Succinate | O-Benzyl Indacaterol (crude) | Succinic acid | Isopropyl alcohol | 56% | > 99% | [1] |

Table 1: Summary of Yield and Purity Data for O-Benzyl Indacaterol Salts.

| Final Product | Starting Material | Reagents | Solvent | Yield | Purity (by HPLC) | Reference |

| Indacaterol free base | O-Benzyl Indacaterol tartrate salt | H₂, Pd/C | Methanol/Dichloromethane, then Isopropanol | 77% | 99.6% | [1] |

| Indacaterol maleate | O-Benzyl Indacaterol benzoate salt | H₂, Pd/C; Maleic acid | Acetic acid, then Isopropanol | 79% | 99.6% | [1][2] |

Table 2: Yield and Purity of Final Product after Deprotection of O-Benzyl Indacaterol.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of O-Benzyl Indacaterol and its subsequent conversion to Indacaterol.

Protocol 1: Synthesis of O-Benzyl Indacaterol Benzoate Salt [1]

-

Reaction: A solution of protected 8-(phenylmethoxy)-5-((R)-2-bromo-1-(1-butoxyethoxy)-ethyl)-(1H)-quinolin-2-one and this compound (1.2 equivalents) is heated in a suitable solvent such as acetonitrile in the presence of a base (e.g., sodium carbonate, 2 equivalents). The reaction is monitored by HPLC until completion.

-

Work-up and Deprotection: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in a mixture of dichloromethane and water, and the pH is adjusted to acidic to remove the butoxyethoxy protecting group.

-

Extraction: The organic phase is separated, washed with water, and the solvent is exchanged to isopropyl alcohol by distillation.

-

Salt Formation: The solution is heated to approximately 70°C, and benzoic acid is added. The mixture is stirred for 30 minutes at this temperature.

-

Crystallization and Isolation: The mixture is slowly cooled to 20-25°C to induce crystallization. The resulting solid is filtered, washed with isopropanol, and dried to afford 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-one benzoate.

Protocol 2: Deprotection of O-Benzyl Indacaterol to Indacaterol [1]

-

Hydrogenation: 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one benzoate (4 g) is dissolved in acetic acid (40 ml). 5% Palladium on carbon (50% wet, 0.6 g) is added.

-

Reaction: The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete as monitored by HPLC.

-

Isolation of Indacaterol Free Base (Optional): The catalyst is filtered off, and the solvent is exchanged to isopropanol. The resulting suspension is cooled to 0-5°C, filtered, and the solid is washed with isopropanol and dried to obtain Indacaterol free base.

-

Formation of Maleate Salt: The Indacaterol free base is suspended in isopropanol and heated to 70-80°C. A solution of maleic acid in isopropanol is added. The mixture is stirred, then cooled to 0-5°C. The precipitated solid is filtered and dried to yield Indacaterol maleate.

Analytical Characterization

The characterization of O-Benzyl Indacaterol is crucial to ensure its identity, purity, and quality before proceeding to the final deprotection step. A combination of spectroscopic and chromatographic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to monitor the progress of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the purity analysis of O-Benzyl Indacaterol by HPLC.

Conclusion

O-Benzyl Indacaterol is a crucial intermediate in the synthesis of Indacaterol. Its efficient synthesis and rigorous purification are paramount to ensuring the quality and purity of the final active pharmaceutical ingredient. The methods outlined in this guide, including synthesis via protected intermediates and purification through salt formation, are designed to maximize yield and minimize impurities. The analytical techniques described are essential for the characterization and quality control of this key intermediate, ensuring that it meets the stringent requirements for pharmaceutical manufacturing. This comprehensive overview provides a valuable resource for researchers and professionals involved in the development and production of Indacaterol.

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" CAS 312753-53-0

An In-depth Technical Guide on 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 312753-53-0)

This technical guide provides a comprehensive overview of this compound, a key pharmaceutical intermediate. Primarily utilized in the synthesis of Indacaterol, a long-acting beta-2 adrenergic agonist, this compound is of significant interest to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6][7]

| Property | Value | References |

| CAS Number | 312753-53-0 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₃H₂₀ClN | [1][3][4][6][7] |

| Molecular Weight | 225.76 g/mol | [2][3][4][5][6][7][9] |

| Melting Point | >250 °C | [1][5] |

| Boiling Point | 285.2 °C at 760 mmHg (for free base) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][5] |

| Storage Temperature | Room Temperature, Sealed in dry | [1][5] |

| Appearance | White Solid | [1] |

| SMILES | CCC1=C(C=C2CC(CC2=C1)N)CC.Cl | [2][6][7] |

| InChIKey | ZOVIYWYFBOQKIA-UHFFFAOYSA-N | [6][7] |

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its role as a crucial building block in the synthesis of Indacaterol.[9][13] Indacaterol is an ultra-long-acting β2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[13][14] This intermediate provides the core indane structure necessary for the final drug's interaction with its biological target.[9][14] It is also used as a reagent in the synthetic preparation of other quinolinone compounds.[1][5][8]

Caption: Logical relationship of the intermediate.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its industrial importance. These methods aim for high yield, cost-effectiveness, and environmental safety.[15]

One documented method involves the hydrogenation of 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[1][8]

Experimental Protocol:

-

Reaction Setup: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g) is added to a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL).[1][8]

-

Catalyst Addition: 5% Palladium on carbon (Pd/C) (1.5 g) is added to the mixture.[1][8]

-

Hydrogenation: The reaction mixture is degassed with nitrogen and then hydrogenated for 5 hours.[1][8]

-

Work-up:

-

Salt Formation: The residue is redissolved in a minimum amount of ether, and HCl-saturated ether is added to precipitate the hydrochloride salt.[1][8]

-

Isolation: The resulting white precipitate is filtered and dried to yield the final product.[1][8]

Caption: Synthesis workflow from the oxime precursor.

A patented seven-step synthesis route starting from 2-indanol has been described, which is suitable for industrial production.[15] This process involves:

-

Acetylation reaction

-

Substitution reaction

-

Coupling reaction

-

Hydroxyl protection reaction

-

Another substitution reaction

-

Reduction reaction

-

Salt formation reaction

This method is highlighted for its high yield and environmentally friendly process.[15]

Another patented method starts with ethylbenzene and proceeds through several intermediates.[13] This route involves:

-

Acylation of ethylbenzene with propionyl chloride.

-

Cyclization to form an indanone derivative.

-

Reaction with butyl nitrite.

-

Palladium-catalyzed hydrogen reduction.

-

Protection of the resulting amine with trifluoroacetyl.

-

Amino acetylation.

-

Reduction, deprotection, hydrolysis, and acidification to yield the final product.[13]

Mechanism of Action of the End Product (Indacaterol)

While this compound is a synthetic intermediate, its ultimate utility is realized in the pharmacological action of Indacaterol. Indacaterol functions as a β2-adrenergic receptor agonist.[14][]

Upon inhalation, Indacaterol stimulates the β2-adrenergic receptors in the smooth muscles of the airways.[] This stimulation activates adenylyl cyclase, an enzyme that increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD.[9][]

Caption: Signaling pathway of Indacaterol.

Conclusion

This compound is a compound of considerable interest in medicinal chemistry and pharmaceutical manufacturing. While it does not have a direct therapeutic application, its role as a key intermediate in the synthesis of the potent bronchodilator Indacaterol makes it a valuable molecule. The synthetic pathways to this intermediate are well-established and optimized for large-scale production. For researchers and drug development professionals, understanding the properties and synthesis of this compound is essential for the continued development and production of important respiratory medicines.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 312753-53-0 | FD76901 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. clearsynth.com [clearsynth.com]

- 5. lookchem.com [lookchem.com]

- 6. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C13H20ClN | CID 10236126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 312753-53-0 [chemicalbook.com]

- 9. daicelpharmastandards.com [daicelpharmastandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound;Cas No.312753-53-0 [cherrypharmatech.com]

- 12. lookchem.com [lookchem.com]

- 13. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 14. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The information compiled herein is intended to support research and development activities by providing precise molecular data, established experimental protocols, and a logical framework for its synthetic pathway.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for accurate stoichiometric calculations in synthetic chemistry and for the development of analytical methodologies.

| Parameter | Value | Citations |

| Molecular Formula | C₁₃H₂₀ClN | [1][2][3] |

| C₁₃H₁₉N·HCl | [4] | |

| Molecular Weight | 225.76 g/mol | [1][2][4][5] |

| CAS Number | 312753-53-0 | [1][2][3][5] |

| Appearance | White to off-white powder | [3][6] |

| Melting Point | >250 °C | [3][5][7] |

| Boiling Point | 285.2 °C at 760 mmHg | [3][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][7] |

| Storage | Sealed in a dry place at room temperature | [1][5][7] |

Synthesis and Experimental Protocols

This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist.[6] Several synthetic routes have been documented, with the following protocols representing established methodologies.

Protocol 1: Synthesis from 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione

This method involves the reduction of an oxime precursor followed by salt formation.

Materials:

Procedure:

-

A mixture of acetic acid and concentrated sulphuric acid is prepared.[7][8]

-

5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione and 5% Pd/C are added to the acid mixture.[7][8]

-

The pH of the filtrate is adjusted to 10 with 4M NaOH.[7][8]

-

The combined organic phases are dried over magnesium sulphate.[7][8]

-

The solvent is removed under reduced pressure (in vacuo).[7][8]

-

The residue is redissolved in a minimal amount of diethyl ether.[7][8]

-

HCl-saturated diethyl ether is added to precipitate the hydrochloride salt.[7][8]

-

The resulting white precipitate is filtered and dried to yield this compound.[7][8]

Protocol 2: Multi-step Synthesis from 2-Indanol

A novel synthesis route has been developed starting from 2-indanol, which is reported to be high-yield, low-cost, and suitable for industrial production.[9]

This process involves seven key stages:

-

Acetylation Reaction

-

Substitution Reaction

-

Coupling Reaction

-

Hydroxyl Protection Reaction

-

Substitution Reaction

-

Reduction Reaction

-

Salt Formation Reaction

Protocol 3: Synthesis from Ethylbenzene

Another described method begins with ethylbenzene and proceeds through several intermediates to arrive at the final product.[10] This route is highlighted as being simple, convenient, and having a reasonable reaction flow with low cost and good product quality.[10]

The key transformations include:

-

Acylation of ethylbenzene with propionyl chloride.

-

Cyclization reaction.

-

Reaction with butyl nitrite.

-

Palladium-catalyzed hydrogen reduction.

-

Protection of the resulting amine with trifluoroacetyl.

-

Amino acetylation reaction.

-

Reduction.

-

Deprotection, hydrolysis, and acidification to form the hydrochloride salt.[10]

Logical Relationship of Synthetic Pathway (from 2-Indanol)

The following diagram illustrates the logical progression of the synthesis of this compound starting from 2-indanol, as described in the literature.[9]

Caption: Synthetic workflow from 2-Indanol.

Experimental Workflow: Synthesis and Purification

The general experimental workflow for the synthesis and purification of this compound, based on the reduction of the oxime precursor, is depicted below.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS 312753-53-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. biosynth.com [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 312753-53-0 [chemicalbook.com]

- 9. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 10. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

Commercial Sourcing and Technical Profile of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, with CAS number 312753-53-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Indacaterol.[1][2] Indacaterol is a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the commercial suppliers, synthesis methodologies, and analytical characterization of this important compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available quantities, purity levels, and product numbers vary by supplier.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | FD76901 | - | 2g, 25g, 50g |

| ChemScene | CS-W020205 | ≥98% | - |

| Clearsynth | CS-O-31834 | 99.94% (by HPLC) | - |

| Jinan Million Pharmaceutical Co., Ltd. | - | >99% | Up to 1200KG/M |

| Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd | - | - | Sample available |

| Hangzhou Cherry Pharmaceutical Technology Co., LTD. | - | - | Inquire |

| LookChem | - | 95+% | 500g |

| S&Y Biochem Co.,Ltd | - | - | Inquire (US $1.00 / kg) |

| Linyi Azelasi Biological Co., Ltd. | - | - | Inquire |

| Shanghai Goyic Pharmaceutical & Chemical Co., Ltd. | - | - | Inquire |

| Shijiazhuang Lickon PharmaTech Co., Ltd. | - | - | Inquire |

| JinYan Chemicals(ShangHai) Co.,Ltd. | - | - | Inquire |

| Adamas Reagent, Ltd. | - | - | Inquire |

| Shanghai Hanhong Scientific Co.,Ltd. | - | - | Inquire |

| Amadis Chemical Co., Ltd. | - | - | Min. Order: 10 Milligram |

| Triumph International Development Limilted | - | - | Min. Order: 10 Gram |

| Shanghai Massive Chemical Technology Co., Ltd. | - | - | Min. Order: 1 Gram |

| Hebei Dangtong Biological Technology Co..LTD | - | - | Min. Order: 1 Kilogram |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are summaries of key methodologies.

Synthesis Route 1: From 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione

This method involves the hydrogenation of an oxime precursor.[3][4]

-

Reaction Setup: A mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL) is prepared.

-

Addition of Starting Material: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g) is added to the acidic mixture.

-

Hydrogenation: 5% Palladium on carbon (Pd/C) (1.5 g) is added as a catalyst. The reaction mixture is degassed with nitrogen and then hydrogenated for 5 hours.[3][4]

-

Work-up: The catalyst is removed by filtration. The pH of the filtrate is adjusted to 10 with 4M NaOH, and the aqueous solution is extracted with chloroform. The combined organic phases are dried with magnesium sulfate, and the solvent is removed under reduced pressure.[3][4]

-

Salt Formation: The resulting residue is redissolved in a minimal amount of ether, and ether saturated with HCl is added to precipitate the hydrochloride salt.

-

Isolation: The white precipitate of this compound is collected by filtration and dried.[3][4]

Synthesis Route 2: From 2-Indanol

This is a seven-step synthesis designed for high yield and suitability for industrial production.[5]

-

Acetylation: 2-indanol is acetylated using an acetylation reagent like acetyl chloride or acetic anhydride at low temperature.

-

Substitution

-

Coupling

-

Hydroxyl Protection

-

Substitution

-

Reduction

-

Salt Formation

Synthesis Route 3: From Ethylbenzene

This route involves a series of reactions starting with a Friedel-Crafts acylation.

-

Acylation: Ethylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a solvent like dichloromethane.

-

Cyclization: The resulting compound undergoes an intramolecular cyclization reaction.

-

Nitrosation: The cyclized product is reacted with butyl nitrite.

-

Reduction: The nitroso group is reduced, for example, by palladium-catalyzed hydrogenation.

-

Protection and Further Steps: The resulting amine is protected (e.g., with a trifluoroacetyl group), followed by further modifications including amino acetylation and reduction, and finally deprotection and salt formation to yield the desired product.

Analytical Characterization

A comprehensive analytical characterization is crucial to ensure the purity and identity of this compound. While specific parameters may vary between suppliers, the following techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound.

Many suppliers provide a Certificate of Analysis (CoA) with each purchase, which includes data from these analytical tests.[6]

Role in Indacaterol Synthesis

This compound is not known to possess intrinsic biological activity. Its primary significance lies in its role as a key intermediate in the manufacturing of Indacaterol. The synthesis of Indacaterol involves the coupling of this aminoindane derivative with another chemical moiety, followed by further chemical transformations.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Role as a key intermediate in the synthesis of Indacaterol.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. US6933410B2 - Process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine - Google Patents [patents.google.com]

- 4. Chinese Manufacturer Supply High Purity this compound 312753-53-0 Safe Shipping [zjgoldpharm.com]

- 5. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

The Medicinal Chemistry of Substituted Indane Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a well-defined orientation for pendant functional groups, making it an attractive framework for the design of potent and selective therapeutic agents.[1][2] Among the various derivatives, substituted indane amines have emerged as a particularly fruitful area of research, leading to the development of blockbuster drugs and a plethora of investigational compounds targeting a range of biological entities. This technical guide provides an in-depth overview of the medicinal chemistry applications of substituted indane amines, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic targets, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and biogenic amine transporters.

Substituted Indane Amines as Acetylcholinesterase (AChE) Inhibitors

Therapeutic Application: Alzheimer's Disease

A deficiency in the neurotransmitter acetylcholine is a key pathological feature of Alzheimer's disease.[3] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a clinically validated strategy to ameliorate the cognitive symptoms of the disease.[4] Donepezil, a prominent member of the substituted indane amine class, is a potent and selective AChE inhibitor widely prescribed for the treatment of Alzheimer's disease.[5]

Donepezil and its Analogues: SAR and Quantitative Data

Donepezil's structure features a dimethoxyindanone moiety linked to a benzylpiperidine group. Structure-activity relationship studies have revealed that the indanone and benzylpiperidine moieties are crucial for its high affinity and selectivity for AChE. The dimethoxy substitution on the indanone ring also contributes significantly to its inhibitory potency.

| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |

| Donepezil (E2020) | AChE | 5.7 | 1250-fold | |

| Analogue with isoindoline moiety | AChE | Potent | - | |

| Amine-containing Donepezil analogues | AChE | Low to mid-nanomolar | - |

Signaling Pathway of Acetylcholinesterase Inhibition

AChE inhibitors like donepezil increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This leads to the activation of postsynaptic muscarinic and nicotinic receptors, which are involved in learning and memory processes.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (substituted indane amines)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.

-

Prepare a solution of AChE in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of each test compound concentration.

-

Add 50 µL of AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).

-

Substituted Indane Amines as Monoamine Oxidase B (MAO-B) Inhibitors

Therapeutic Application: Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[8] Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic degradation of dopamine in the brain.[9] Inhibition of MAO-B increases the synaptic concentration of dopamine, providing symptomatic relief for Parkinson's disease patients.[10] Rasagiline, an N-propargyl-1-aminoindan, is a potent and irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[11]

Rasagiline and its Analogues: SAR and Quantitative Data

The propargylamine group in rasagiline is essential for its irreversible inhibition of MAO-B.[2] The indane scaffold provides the necessary structural rigidity and lipophilicity for brain penetration and optimal interaction with the enzyme's active site.

| Compound | Target | IC50 (µM) | Selectivity (vs. MAO-A) | Reference |

| Rasagiline | MAO-B | Potent (nanomolar range) | High | [12] |

| Selegiline | MAO-B | ~0.0068 | High | |

| MAO-B-IN-30 | MAO-B | 0.082 | 234-fold | |

| MAO-B-IN-30 | MAO-A | 19.176 | - |

Signaling Pathway of MAO-B Inhibition in the Dopaminergic System

By inhibiting MAO-B, rasagiline prevents the breakdown of dopamine in the presynaptic neuron and the synaptic cleft, leading to increased dopamine availability for vesicular packaging and release.[9] This enhances dopaminergic signaling at D1 and D2 receptors in the postsynaptic neuron, which is crucial for motor control.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

MAO-B assay buffer

-

Test compounds (substituted indane amines)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compounds by diluting the stock solutions in MAO-B assay buffer.

-

Prepare a solution of MAO-B enzyme in assay buffer.

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.

-

-

Assay Protocol:

-

In a 96-well black microplate, add 50 µL of each test compound concentration.

-

Add 50 µL of the MAO-B enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Substituted Indane Amines as Biogenic Amine Transporter Ligands

Substituted indane amines have also been explored as ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5][13] Modulators of these transporters have therapeutic applications in various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationships and Quantitative Data

Research into 3-(3,4-dichlorophenyl)-1-indanamine derivatives has identified compounds with high affinity for all three biogenic amine transporters.[13] The stereochemistry at the C1 and C3 positions of the indane ring has a significant impact on the pharmacological activity.

| Compound | Target | Ki (nM) | Reference |

| (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine | DAT | High Affinity | [13] |

| SERT | High Affinity | [13] | |

| NET | High Affinity | [13] |

Experimental Workflow: Radioligand Binding Assay for DAT

This assay is used to determine the binding affinity of test compounds to the dopamine transporter.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.

Materials:

-

Cells expressing the human dopamine transporter (e.g., HEK293-hDAT)

-

[3H]Dopamine

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compounds (substituted indane amines)

-

Scintillation fluid

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture HEK293-hDAT cells in 96-well plates until they reach confluency.

-

-

Assay Protocol:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound in uptake buffer for 10-20 minutes at 37°C.

-

Initiate uptake by adding [3H]dopamine to each well.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor, such as cocaine) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Synthesis of Substituted Indane Amines

A common synthetic route to N-substituted-1-aminoindanes, such as rasagiline, involves the N-alkylation of 1-aminoindan.

General Synthesis of (Rac)-Rasagiline

Experimental Protocol: Synthesis of (Rac)-N-propargyl-1-aminoindan (Racemic Rasagiline)

This protocol describes a general procedure for the synthesis of racemic rasagiline.[14]

Materials:

-

Racemic 1-aminoindan

-

Propargyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous acetonitrile

-

Standard laboratory glassware and equipment for reflux and purification

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve racemic 1-aminoindan (1.0 equivalent) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (approximately 2.0 equivalents) to the solution.

-

-

N-Alkylation:

-

While stirring vigorously, slowly add propargyl bromide (approximately 1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to reflux (around 60-70°C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain pure (rac)-N-propargyl-1-aminoindan.

-

Conclusion

The substituted indane amine scaffold has proven to be a versatile and highly valuable framework in medicinal chemistry. From the potent and selective inhibition of key enzymes in neurodegenerative diseases, as exemplified by donepezil and rasagiline, to the modulation of biogenic amine transporters, these compounds have demonstrated a broad range of therapeutic applications. The rigid nature of the indane ring system allows for precise positioning of substituents to optimize interactions with biological targets, leading to high potency and selectivity. Continued exploration of the structure-activity relationships of novel substituted indane amines holds significant promise for the discovery of new and improved therapies for a variety of human diseases.

References

- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

An In-Depth Technical Guide to the Role of Long-Acting β2-Agonists in COPD Drug Discovery: The Case of Indacaterol

Foreword: The Role of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in COPD Drug Discovery

An extensive review of scientific literature and chemical databases indicates that This compound does not have a direct therapeutic role in Chronic Obstructive Pulmonary Disease (COPD). Instead, its significance lies in its function as a key chemical intermediate in the synthesis of Indacaterol , a potent and long-acting β2-adrenergic agonist used in the management of COPD.[1][2][3]

Therefore, this technical guide will focus on the therapeutic class enabled by this intermediate: Long-Acting β2-Agonists (LABAs) , with a specific emphasis on Indacaterol as a primary example. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism of action, relevant experimental data, and the preclinical-to-clinical workflow for this critical class of COPD therapeutics.

Introduction to COPD and the Rationale for β2-Adrenergic Agonists

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory condition characterized by persistent airflow limitation.[4] The underlying pathology involves chronic inflammation of the airways and lung parenchyma, leading to conditions such as chronic bronchitis and emphysema.[5][6] A central feature of COPD is bronchoconstriction, the tightening of the muscles surrounding the airways, which significantly impairs breathing.